molecular formula C13H14N4O B5712442 N-quinoxalin-6-ylpyrrolidine-1-carboxamide

N-quinoxalin-6-ylpyrrolidine-1-carboxamide

Cat. No.: B5712442
M. Wt: 242.28 g/mol
InChI Key: IDRQFGXWRHWATL-UHFFFAOYSA-N
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Description

N-quinoxalin-6-ylpyrrolidine-1-carboxamide is a heterocyclic compound that features a quinoxaline ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of bioactive molecules. The quinoxaline moiety is known for its presence in various natural products and synthetic drugs, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-quinoxalin-6-ylpyrrolidine-1-carboxamide typically involves the condensation of quinoxaline derivatives with pyrrolidine carboxylic acid or its derivatives. One common method is the reaction of quinoxaline-6-carboxylic acid with pyrrolidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-quinoxalin-6-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxalines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

N-quinoxalin-6-ylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-quinoxalin-6-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA or inhibit enzymes by binding to their active sites, thereby modulating biological pathways. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing additional interactions with the target.

Comparison with Similar Compounds

    Quinoxaline: A simpler structure without the pyrrolidine ring, used in various bioactive molecules.

    Pyrrolidine: A five-membered nitrogen-containing ring, commonly found in many natural products and pharmaceuticals.

    Quinoxaline N-oxides: Oxidized derivatives of quinoxaline with potential biological activities.

Uniqueness: N-quinoxalin-6-ylpyrrolidine-1-carboxamide is unique due to the combination of the quinoxaline and pyrrolidine rings, which can provide a synergistic effect in terms of biological activity and binding affinity. This dual-ring structure allows for greater versatility in drug design and the potential for enhanced therapeutic effects.

Properties

IUPAC Name

N-quinoxalin-6-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(17-7-1-2-8-17)16-10-3-4-11-12(9-10)15-6-5-14-11/h3-6,9H,1-2,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRQFGXWRHWATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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